2-(allylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Overview
Description
2-(Allylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of pyrimidinylguanidines with corresponding aldehydes to form the triazine ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for triazine derivatives, including 2-(allylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, often involve large-scale synthesis using continuous flow reactors. These methods allow for the efficient production of the compound with high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The allylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Allylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit the growth of tumor cells.
Agriculture: Triazine derivatives are used as herbicides and pesticides due to their ability to disrupt the growth of weeds and pests.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-(allylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cell growth and proliferation, leading to the suppression of tumor cell growth . Additionally, it can interact with cellular membranes and disrupt their integrity, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Allylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: This compound has a similar structure but with a different position of the methyl group.
1,3,5-Triazine-2,4-diamine: Another triazine derivative with different substituents that exhibit unique biological activities.
Uniqueness
2-(Allylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-3-6-16-10-12-9-5-4-8(2)7-14(9)11(15)13-10/h3-5,7H,1,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJUIYADKKMRNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC=C)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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